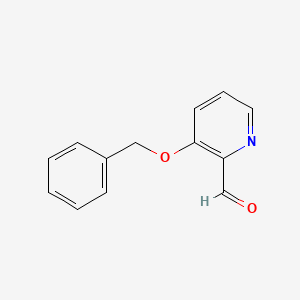

3-(苄氧基)吡啶甲醛

描述

3-(Benzyloxy)picolinaldehyde (3-BPA) is an aldehyde compound used in synthetic organic chemistry and biochemistry. It is a versatile intermediate for the synthesis of a wide range of compounds, and is used in the preparation of several pharmaceuticals, including anti-inflammatory and anti-cancer agents. 3-BPA is also used for the preparation of a variety of other compounds, including dyes, fragrances, and flavorings. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-BPA.

科学研究应用

Enantiodivergent Carbonyl Catalysis

A new strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde has been developed for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines . The co-catalytic system of 2-picolinaldehyde and chiral YbIII-N,N′-dioxides was identified to be efficient .

作用机制

Target of Action

It is known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .

Mode of Action

It is likely that it interacts with its targets through a process known as nucleophilic substitution, where it replaces a group on the target molecule, thereby altering its function .

Biochemical Pathways

Similar compounds are known to affect various pathways, including those involved in cell signaling, metabolism, and gene expression . The compound’s effect on these pathways could lead to changes in cellular function and physiology.

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Based on its potential mode of action, it could alter the function of its target proteins or enzymes, leading to changes in cellular function and potentially contributing to various physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)picolinaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, the presence of other molecules, and the specific physiological conditions .

属性

IUPAC Name |

3-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLVNASPZUFUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538630 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)picolinaldehyde | |

CAS RN |

94454-57-6 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

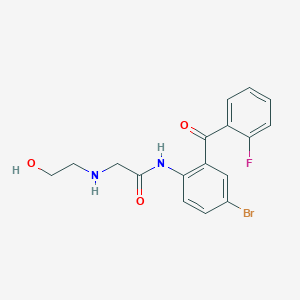

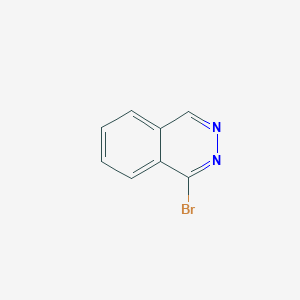

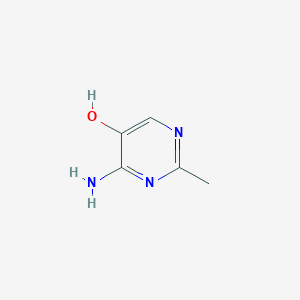

Synthesis routes and methods I

Procedure details

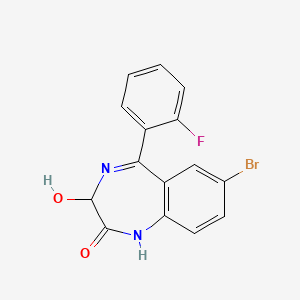

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。